

Application Notes and Protocols for the Quantification of Rezivertinib Analogue 1

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Compound of Interest		
Compound Name:	Rezivertinib analogue 1	
Cat. No.:	B12395196	Get Quote

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These application notes provide a comprehensive overview of the analytical methods for the quantification of **Rezivertinib analogue 1**, a known process impurity of the tyrosine kinase inhibitor, osimertinib. Given the absence of a specific, validated public method for this analogue, this document presents a representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol. This protocol is based on established methods for the quantification of Rezivertinib and other structurally related tyrosine kinase inhibitors (TKIs) in biological matrices.

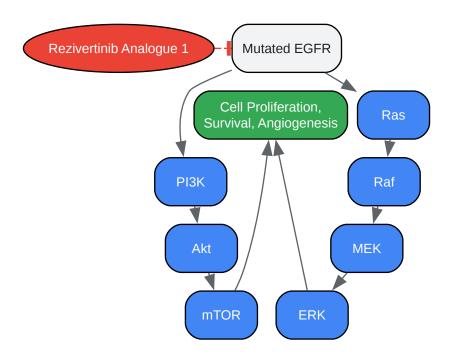
Introduction to Rezivertinib and its Significance

Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed to selectively target both the initial EGFR sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1][2][3][4] By inhibiting the kinase activity of these mutated EGFRs, Rezivertinib blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, leading to the apoptosis of cancer cells.[1] The accurate quantification of Rezivertinib and its analogues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality and safety of the drug product.

Rezivertinib Signaling Pathway



Rezivertinib targets mutated Epidermal Growth Factor Receptors (EGFR), preventing their autophosphorylation and subsequent activation of downstream pro-survival signaling cascades. This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.



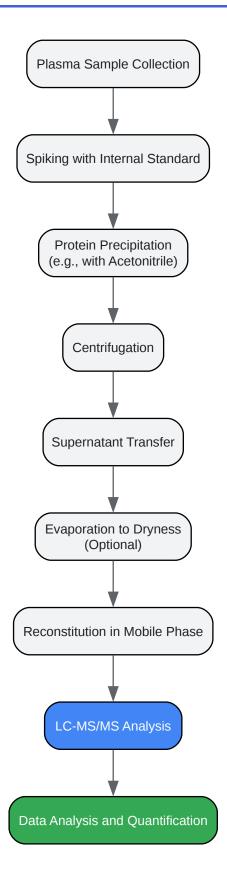
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Rezivertinib Analogue 1 Signaling Pathway Inhibition.

Experimental Workflow for Quantification

The quantification of **Rezivertinib analogue 1** in a biological matrix, such as human plasma, typically involves sample preparation to isolate the analyte from interfering substances, followed by instrumental analysis using LC-MS/MS. The general workflow is depicted below.





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General Experimental Workflow for Quantification.



Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of TKIs in biological matrices due to its high sensitivity, selectivity, and robustness.[6][7][8] The following protocol is a representative method for the quantification of **Rezivertinib analogue 1** in human plasma.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting small molecules like TKIs from plasma samples.

- To 100 μL of human plasma, add 300 μL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analogue of Rezivertinib or another TKI like osimertinib-d3).
- Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new set of tubes.
- The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
- 2. Chromatographic Conditions

The following table outlines a representative set of chromatographic conditions.



Parameter	Recommended Conditions
LC System	A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
Column	A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm particle size).
Mobile Phase A	0.1% Formic acid in water.
Mobile Phase B	0.1% Formic acid in acetonitrile.
Flow Rate	0.4 mL/min.
Gradient Elution	A gradient program should be optimized to ensure sufficient separation of the analyte from matrix components.
Column Temperature	40°C.
Injection Volume	5-10 μL.

3. Mass Spectrometric Conditions

The following table provides representative mass spectrometric conditions.



Parameter	Recommended Conditions	
Mass Spectrometer	A triple quadrupole mass spectrometer.	
Ionization Mode	Electrospray Ionization (ESI), positive mode.	
Multiple Reaction Monitoring (MRM) Transitions	Specific precursor-to-product ion transitions for Rezivertinib analogue 1 and the internal standard need to be determined by direct infusion. For Rezivertinib (MW: 486.57 g/mol), a potential transition could be investigated.	
Ion Source Temperature	500°C.	
Ion Spray Voltage	4500 V.	
Gas Settings	Nebulizer, heater, and curtain gas pressures should be optimized for the specific instrument.	

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria.



Parameter	Description	Acceptance Criteria
Linearity	The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.	Correlation coefficient (r²) > 0.99.
Accuracy and Precision	Accuracy refers to the closeness of the measured value to the true value. Precision refers to the reproducibility of the measurements.	Within-run and between-run precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ).[9]
Selectivity	The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.	No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect	The effect of co-eluting, undetected matrix components on the ionization of the analyte.	The coefficient of variation of the internal standard- normalized matrix factor should be ≤15%.
Recovery	The efficiency of the extraction procedure.	Consistent and reproducible across the concentration range.
Stability	The stability of the analyte in the biological matrix under different storage and handling conditions.	Analyte concentration should be within ±15% of the nominal concentration.

Quantitative Data Summary



The following table presents a hypothetical, yet representative, summary of quantitative data that would be generated during the validation of the analytical method for **Rezivertinib** analogue 1.

Validation Parameter	Concentration (ng/mL)	Result
Linearity Range	1 - 1000	r ² = 0.998
Lower Limit of Quantification (LLOQ)	1	Precision (%CV) = 12.5, Accuracy (%RE) = 95.2
Within-Run Precision (%CV)	5 (Low QC)	8.7
50 (Mid QC)	6.3	
800 (High QC)	4.1	_
Between-Run Precision (%CV)	5 (Low QC)	10.2
50 (Mid QC)	8.1	
800 (High QC)	5.9	
Accuracy (%RE)	5 (Low QC)	103.5
50 (Mid QC)	98.9	
800 (High QC)	101.2	
Recovery (%)	Low, Mid, High QC	85-92
Matrix Effect (%)	Low, High QC	93-105

Disclaimer: The provided protocols and data are representative and intended for informational purposes. Specific parameters should be optimized and the method fully validated for the intended application in a certified laboratory.

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